
2,4-Dimethylthiosemicarbazide
Overview
Description
2,4-Dimethylthiosemicarbazide is an organic compound with the molecular formula C₃H₉N₃S. It is a derivative of thiosemicarbazide, characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylthiosemicarbazide can be synthesized through the reaction of methyl isothiocyanate with methylhydrazine . The reaction typically involves the following steps:
- Methyl isothiocyanate is reacted with methylhydrazine in an appropriate solvent, such as ethanol or methanol.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
- The resulting this compound is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding thiosemicarbazones.
Substitution: It can participate in substitution reactions, where the methyl groups or other functional groups are replaced by different substituents.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form thiosemicarbazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are typically employed.
Condensation: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Thiosemicarbazones.
Substitution: Various substituted thiosemicarbazides.
Condensation: Thiosemicarbazones with different aldehyde or ketone derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
2,4-Dimethylthiosemicarbazide is synthesized through the reaction of thiosemicarbazide with appropriate aldehydes or ketones. The structural characteristics of this compound allow for various modifications that enhance its biological activity. The presence of the dimethyl group at the 2 and 4 positions contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Numerous studies have investigated the anticancer properties of this compound and its derivatives. For example, research has shown that thiosemicarbazones exhibit significant antiproliferative activity against various cancer cell lines, including leukemia cells (U937) and solid tumors. The mechanism of action often involves DNA interaction, leading to genotoxic effects that inhibit cancer cell proliferation.
- Case Study: Antiproliferative Activity
A study assessed the antiproliferative activity of nickel(II), platinum(II), and copper(II) complexes derived from this compound against U937 cells. The results indicated that these complexes exhibited GI50 values in the micromolar range, demonstrating their potential as anticancer agents (Table 1).
Compound | GI50 Value (µM) |
---|---|
[Ni(4dm-tcitr)₂] | 33.5 ± 2.9 |
[Pt(4dm-tcitr)₂] | 25.3 ± 3.4 |
[Cu(4dm-tcitr)₂] | 30.2 ± 2.3 |
Antimicrobial Activity
Beyond anticancer applications, this compound has demonstrated antimicrobial properties against various pathogens. Its ability to form metal complexes enhances its efficacy against bacteria and fungi.
- Case Study: Antimicrobial Studies
In vitro studies have shown that metal complexes of thiosemicarbazones possess significant antibacterial and antifungal activities. These findings suggest that modifications to the thiosemicarbazone structure can lead to compounds with improved antimicrobial properties.
Clinical Implications and Future Directions
The promising results from preclinical studies indicate that compounds derived from this compound may serve as potential candidates for drug development in oncology and infectious diseases. Ongoing research aims to optimize their pharmacological profiles through structural modifications and combination therapies.
Mechanism of Action
The mechanism of action of 2,4-Dimethylthiosemicarbazide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The compound’s effects on cellular pathways may include the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Thiosemicarbazide: The parent compound, which lacks the methyl groups.
4-Methyl-3-thiosemicarbazide: A similar compound with one methyl group.
1,2,4-Triazole-3-thione: A derivative with a triazole ring.
Comparison: 2,4-Dimethylthiosemicarbazide is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. Compared to thiosemicarbazide, it may exhibit different binding affinities and selectivities for molecular targets. The additional methyl groups can also affect its solubility and stability, making it a valuable compound for specific applications .
Biological Activity
2,4-Dimethylthiosemicarbazide (DMTSC), a derivative of thiosemicarbazide, has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound, with the molecular formula C₃H₉N₃S, is characterized by the presence of two methyl groups that influence its reactivity and biological properties. This article explores the biological activity of DMTSC, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
DMTSC is known for its ability to form complexes with transition metals, which enhances its biological activity. The compound can undergo various chemical reactions such as oxidation, substitution, and condensation, leading to the formation of thiosemicarbazones and other derivatives. These reactions are crucial for its interaction with biological targets.
Mechanisms of Action:
- Metal Complex Formation: DMTSC interacts with metal ions (e.g., Cu(II), Ni(II), Pt(II)), forming metal complexes that exhibit enhanced anticancer properties. The coordination of DMTSC to metal ions alters its electronic properties, potentially increasing its reactivity towards biological molecules .
- DNA Interaction: Studies have demonstrated that DMTSC and its metal complexes can interact with DNA, leading to structural alterations and potential genotoxic effects. This interaction is critical for their antiproliferative activity against cancer cells .
Biological Activities
DMTSC exhibits a broad range of biological activities:
- Antimicrobial Activity: DMTSC has shown potential as an antimicrobial agent against various pathogens. Its ability to disrupt microbial cell membranes or inhibit key metabolic pathways contributes to its efficacy .
-
Anticancer Properties: The compound has been evaluated for its anticancer effects in several studies. For instance:
- In vitro studies on leukemia cell lines (U937) revealed that DMTSC derivatives exhibited mild antiproliferative effects with GI50 values around 30 µM after 24 hours of treatment .
- Metal complexes derived from DMTSC have demonstrated significant cytotoxicity against cancer cells, indicating their potential as therapeutic agents in oncology .
- Anti-inflammatory Effects: Preliminary studies suggest that DMTSC may possess anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms and efficacy.
Case Studies
-
Antiproliferative Activity in Leukemia Cells:
A study investigated the antiproliferative effects of N4,N4-dimethylated thiosemicarbazone metal complexes on U937 cells. The results indicated that these complexes could inhibit cell proliferation in a dose-dependent manner, highlighting their potential as anticancer agents . -
DNA Interaction Studies:
Research involving spectroscopic techniques showed that DMTSC metal complexes could cause DNA damage and interact directly with chromatin in human cancer cells. This suggests a novel mechanism through which these compounds exert their anticancer effects .
Comparative Analysis
Compound | GI50 (µM) | Biological Activity |
---|---|---|
This compound | ~30 | Mild antiproliferative |
[Pt(DMTSC)₂] | Varies | Strong cytotoxicity against cancer cells |
[Cu(DMTSC)₂] | Varies | Moderate cytotoxicity |
[Ni(DMTSC)₂] | Varies | Variable cytotoxicity |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2,4-Dimethylthiosemicarbazide derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and substituted isothiocyanates. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol yields thiosemicarbazide intermediates. Purification is achieved via thin-layer chromatography (TLC) with silica plates, and structural confirmation employs IR and NMR spectroscopy .
Q. How are thiosemicarbazide derivatives characterized for structural verification?
- Methodological Answer : Key techniques include:
- IR spectroscopy to confirm thiocarbonyl (C=S) and NH stretching vibrations.
- ¹H/¹³C NMR to identify protons and carbons in aromatic, methyl, and thiosemicarbazide moieties.
- Melting point analysis to assess purity.
- Elemental analysis to verify stoichiometry. For example, 4-pyridinecarboxaldehyde thiosemicarbazone was characterized using these methods .
Q. What biological assays are used to evaluate the pharmacological potential of thiosemicarbazides?
- Methodological Answer : Common assays include:
- In vitro cytotoxicity tests against tumor/normal cell lines (e.g., J774 macrophages) using MTT assays .
- Antimicrobial activity via agar diffusion or microdilution methods against bacterial/fungal strains .
- Anti-inflammatory screening using carrageenan-induced edema models, with comparisons to standards like indomethacin .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for tautomeric forms of thiosemicarbazides be resolved?
- Methodological Answer : Tautomeric equilibria (e.g., thione-thiol forms) require complementary techniques:
- Variable-temperature NMR to track proton shifts.
- Computational DFT studies (e.g., using Gaussian software) to model tautomer stability and compare calculated vs. experimental IR spectra .
- X-ray crystallography to resolve solid-state structures, as demonstrated for (E)-1-(2-nitrobenzylidene)-4-phenylthiosemicarbazide .
Q. What strategies optimize the synthesis of heterocyclic compounds from thiosemicarbazides?
- Methodological Answer : Intramolecular cyclization under acidic or basic conditions yields triazoles, thiadiazoles, or imidazolinones. For example:
- Microwave-assisted synthesis accelerates cyclization (e.g., 4-pyridinecarboxaldehyde thiosemicarbazone synthesis).
- Catalytic methods (e.g., glacial acetic acid) enhance reaction efficiency .
Q. How can computational modeling predict the ADMET profiles of thiosemicarbazide derivatives?
- Methodological Answer : Use platforms like SwissADME and pkCSM to predict:
- Lipophilicity (LogP) and solubility for bioavailability.
- CYP450 enzyme interactions for metabolic stability.
- Toxicity endpoints (e.g., hepatotoxicity, Ames mutagenicity). These tools were validated for thiosemicarbazones compared to doxorubicin .
Q. What methodologies assess the electrochemical properties of thiosemicarbazide-metal complexes?
- Methodological Answer :
- Cyclic voltammetry to study redox behavior (e.g., Mn(II) complexes for oxygen reduction reactions).
- Electrochemical impedance spectroscopy (EIS) to evaluate charge transfer resistance.
- X-ray photoelectron spectroscopy (XPS) to confirm metal-ligand coordination .
Q. How do substituents on the thiosemicarbazide backbone influence biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare derivatives with varied substituents (e.g., 4-chloro, 4-nitro) in antimicrobial or antitumor assays.
- Molecular docking (e.g., using AutoDock Vina) to predict binding affinities with target enzymes (e.g., DHFR for antifolates) .
Q. Experimental Design & Data Analysis
Q. How to design experiments for synthesizing thiosemicarbazides with high regioselectivity?
- Methodological Answer :
- Reaction condition optimization : Vary solvent polarity (e.g., ethanol vs. DMSO), temperature, and stoichiometry.
- Protecting group strategies (e.g., acetylating NH groups) to direct cyclization pathways.
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates .
Q. What statistical approaches address variability in biological assay data for thiosemicarbazides?
- Methodological Answer :
- Dose-response curves (IC₅₀/EC₅₀ calculations) using nonlinear regression.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across derivatives.
- Principal component analysis (PCA) to correlate substituent effects with bioactivity .
Properties
IUPAC Name |
1-amino-1,3-dimethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMHSRNWIBAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216398 | |
Record name | 2,4-Dimethylthiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6621-75-6 | |
Record name | N,1-Dimethylhydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6621-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethylthiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6621-75-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylthiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylthiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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